molecular formula C19H22N2O4 B14184650 D-Phenylalanyl-O-benzyl-L-serine CAS No. 921933-65-5

D-Phenylalanyl-O-benzyl-L-serine

Cat. No.: B14184650
CAS No.: 921933-65-5
M. Wt: 342.4 g/mol
InChI Key: NUZXBLCMNWJCSJ-SJORKVTESA-N
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Description

D-Phenylalanyl-O-benzyl-L-serine is a chemical compound that belongs to the class of dipeptides It is composed of D-phenylalanine and O-benzyl-L-serine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Phenylalanyl-O-benzyl-L-serine typically involves the protection of functional groups followed by coupling reactions. One common method involves the use of p-toluenesulfonyl chloride as a catalyst for the benzylation of amino acids . The reaction conditions often include the use of solvents like acetonitrile and water, with temperature control to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as asymmetric hydrogenation. This method allows for the production of substituted D-phenylalanine derivatives on a large scale, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

D-Phenylalanyl-O-benzyl-L-serine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include p-toluenesulfonyl chloride for benzylation, and various oxidizing and reducing agents for oxidation and reduction reactions. The reaction conditions often involve controlled temperatures and the use of solvents like acetonitrile and water .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated products.

Mechanism of Action

The mechanism of action of D-Phenylalanyl-O-benzyl-L-serine involves its interaction with specific molecular targets and pathways. It may act as a substrate for enzymes involved in peptide synthesis, influencing various biochemical processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to D-Phenylalanyl-O-benzyl-L-serine include:

Uniqueness

This compound is unique due to its specific combination of D-phenylalanine and O-benzyl-L-serine, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

921933-65-5

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylmethoxypropanoic acid

InChI

InChI=1S/C19H22N2O4/c20-16(11-14-7-3-1-4-8-14)18(22)21-17(19(23)24)13-25-12-15-9-5-2-6-10-15/h1-10,16-17H,11-13,20H2,(H,21,22)(H,23,24)/t16-,17+/m1/s1

InChI Key

NUZXBLCMNWJCSJ-SJORKVTESA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](COCC2=CC=CC=C2)C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(COCC2=CC=CC=C2)C(=O)O)N

Origin of Product

United States

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